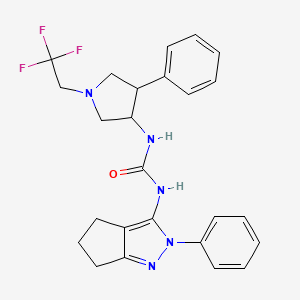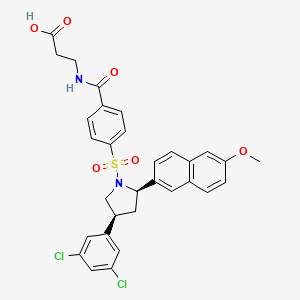
Pyrrolidine derivative 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine derivative 8 is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets. This compound, in particular, has shown promise in various scientific research applications, including drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine derivative 8 can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine . Further functionalization of the pyrrolidine ring can be achieved through various chemical reactions, such as alkylation, acylation, and halogenation .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include multiple stages of purification and separation, such as extractive and azeotropic distillation . The choice of catalysts and reaction conditions is crucial to optimize the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine derivative 8 undergoes various chemical reactions, including:
Oxidation: Pyrrolidine derivatives can be oxidized to form pyrrolidones or other oxidized products.
Reduction: Reduction of pyrrolidine derivatives can yield secondary amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrrolidones, while reduction can produce secondary amines .
Scientific Research Applications
Pyrrolidine derivative 8 has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Pyrrolidine derivatives are used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrrolidine derivative 8 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, pyrrolidine derivatives have been shown to inhibit viral reverse transcriptases and DNA polymerases, thereby blocking viral replication and cancer cell growth .
Comparison with Similar Compounds
Pyrrolidine derivative 8 can be compared with other similar compounds, such as:
Pyrrolizines: These compounds have a similar ring structure but differ in their biological activity and chemical properties.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which affects its reactivity and biological activity.
Uniqueness: this compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activity and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C31H28Cl2N2O6S |
|---|---|
Molecular Weight |
627.5 g/mol |
IUPAC Name |
3-[[4-[(2R,4S)-4-(3,5-dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H28Cl2N2O6S/c1-41-27-7-4-20-12-22(3-2-21(20)15-27)29-16-24(23-13-25(32)17-26(33)14-23)18-35(29)42(39,40)28-8-5-19(6-9-28)31(38)34-11-10-30(36)37/h2-9,12-15,17,24,29H,10-11,16,18H2,1H3,(H,34,38)(H,36,37)/t24-,29-/m1/s1 |
InChI Key |
DOKNZWNPLZNQJB-FUFSCUOVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)[C@H]3C[C@H](CN3S(=O)(=O)C4=CC=C(C=C4)C(=O)NCCC(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CC(CN3S(=O)(=O)C4=CC=C(C=C4)C(=O)NCCC(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B10835952.png)
![Pyrazolo[1,5-a]pyrimidine derivative 17](/img/structure/B10835955.png)
![3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide](/img/structure/B10835958.png)
![N-[5-[2-(5-fluoro-2-methoxyphenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B10835965.png)
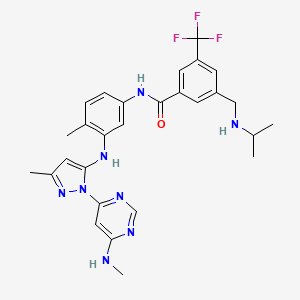
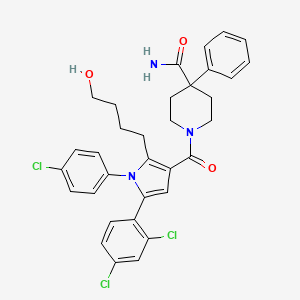
![methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate](/img/structure/B10836005.png)

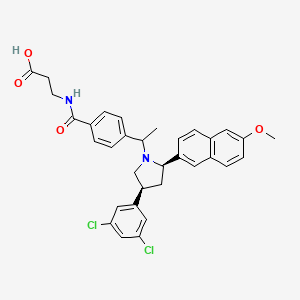
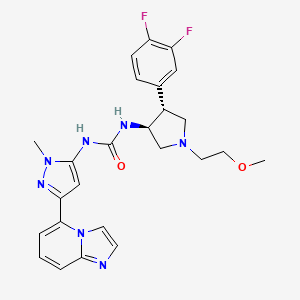
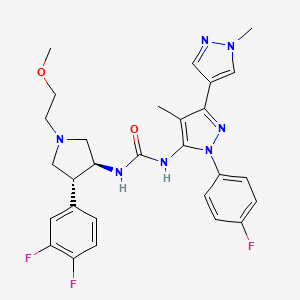

![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
